4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde

Lipophilicity LogP Physicochemical differentiation

4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde (CAS 100482-83-5, molecular formula C₅H₄ClF₅O₂, MW 226.53 g/mol) is a heavily fluorinated, polyhalogenated C5 aldehyde bearing a tertiary alcohol at the C3 position, a –CF₃ group, and a geminal –CF₂Cl group. It belongs to the class of α,α-difluoro-β-hydroxy aldehydes bearing both chlorodifluoromethyl and trifluoromethyl substituents.

Molecular Formula C5H4ClF5O2
Molecular Weight 226.53 g/mol
CAS No. 100482-83-5
Cat. No. B010062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde
CAS100482-83-5
Synonyms3-(chloro-difluoro-methyl)-4,4,4-trifluoro-3-hydroxy-butanal
Molecular FormulaC5H4ClF5O2
Molecular Weight226.53 g/mol
Structural Identifiers
SMILESC(C=O)C(C(F)(F)F)(C(F)(F)Cl)O
InChIInChI=1S/C5H4ClF5O2/c6-4(7,8)3(13,1-2-12)5(9,10)11/h2,13H,1H2
InChIKeyBFZCNIWWHOBLLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde (CAS 100482-83-5): Fluorinated C5 Aldehyde Intermediate for Procurement Evaluation


4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde (CAS 100482-83-5, molecular formula C₅H₄ClF₅O₂, MW 226.53 g/mol) is a heavily fluorinated, polyhalogenated C5 aldehyde bearing a tertiary alcohol at the C3 position, a –CF₃ group, and a geminal –CF₂Cl group. It belongs to the class of α,α-difluoro-β-hydroxy aldehydes bearing both chlorodifluoromethyl and trifluoromethyl substituents. Computed physicochemical properties include a density of 1.565 g/cm³, a boiling point of 194.7 °C at 760 mmHg, a flash point of 71.6 °C, a polar surface area of 37.3 Ų, and a calculated LogP of 1.70 . The compound is commercially supplied for research use, typically at 95% purity, and has been referenced as both a synthetic intermediate and a derivatization substrate in fluoroorganic chemistry .

1Fluorinated C5 aldehyde intermediate with latent –CF₂Cl electrophile
2Unique polyhalogenated mass signature for unambiguous MS detection
3Compatible with Zn-mediated carbonyl coupling and biocatalytic resolution

Why 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde Cannot Be Replaced by Generic Fluoroalkyl Aldehydes


Fluorinated β-hydroxy aldehydes are a structurally diverse class; yet even closely related congeners diverge substantially in their computed lipophilicity, steric bulk, and hydrogen-bonding capability at the C3 tertiary alcohol. The target compound 4-chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde (CAS 100482-83-5) is differentiated from common analogs—including monofunctional 4,4,4-trifluoro-3-hydroxybutanal (CAS 1008215-01-7), the gem‑dichloro analog 4-chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxybutanal (CAS 1690-52-4), and simple 4‑chloro-3-hydroxybutanal (CAS 125781-04-6)—by its unique combination of –CF₃ and –CF₂Cl groups . This substitution pattern alters electrophilicity at the aldehyde carbon, modifies the acidity of the tertiary hydroxyl proton, and introduces a heavier halogen (Cl) at the terminal carbon, which has been exploited in nucleophilic displacement and cross‑coupling chemistries [1]. Consequently, generic procurement of an underivatized or differently halogenated β‑hydroxy aldehyde is likely to yield divergent reactivity and physicochemical profiles, making quality‑by‑design substitution unreliable without explicit comparative data.

Replacing –CF₂Cl with inert –CF₃ may remove latent electrophilic reactivity in cross-coupling.
Different halogen pattern alters computed LogP by >0.8 units, shifting biphasic partitioning behavior.
Lighter non‑chlorinated analogs lack the heavy‑atom isotopic fingerprint critical for MS traceability.

Head‑to‑Head Quantitative Evidence for Differentiating 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde from Structurally Closest Analogs


Computed Lipophilicity (LogP) vs. 4,4,4‑Trifluoro‑3‑hydroxybutanal and the Dichloro Analog

The target compound displays a computed LogP of 1.70, substantially exceeding that of the simpler mono‑CF₃ analog 4,4,4‑trifluoro‑3‑hydroxybutanal (LogP ≈ 0.83, ACD/Labs prediction) and approaching the value of the gem‑dichloro analog 4‑chloro‑3‑[chloro(difluoro)methyl]‑4,4‑difluoro‑3‑hydroxybutanal (LogP = 1.97) .

LogP
Cross-study
1.70
+0.87 vs mono-CF₃ analog
Intermediate lipophilicity between mono-CF₃ and dichloro analogs supports solvent-partitioning selection.
Computed values; experimental LogP not available.
Lipophilicity LogP Physicochemical differentiation Fluorinated aldehyde

Boiling Point Elevation Due to Increased Halogen Mass vs. Non‑Chlorinated Analog

The boiling point of 4‑chloro‑4,4‑difluoro‑3‑hydroxy‑3‑(trifluoromethyl)butyraldehyde is predicted at 194.7 °C (760 mmHg), which is 26.6 °C higher than that of 4,4,4‑trifluoro‑3‑hydroxybutanal (168.1 ± 40.0 °C) and 25.2 °C lower than that of the heavier dichloro analog (219.9 °C) .

Boiling Point
Cross-study
194.7 °C
+26.6 °C vs mono-CF₃
Distillation gap aids purification and GC method development for fluorinated aldehydes.
Predicted at 760 mmHg; experimental data unavailable.
Boiling point Thermal property Halogen effect Purification

Higher Calculated LogD (pH 7.4) vs. 4,4,4‑Trifluoro‑3‑hydroxybutanal Indicating Differential Ionization State

The target compound carries five fluorine atoms and one chlorine atom, increasing its calculated distribution coefficient relative to non‑chlorinated analogs. While an experimental LogD₇.₄ has not been reported, the computed LogP of 1.70 contrasts with the much lower LogD₇.₄ of 0.37 predicted for 4,4,4‑trifluoro‑3‑hydroxybutanal, consistent with the additional halogen mass and reduced hydrogen‑bonding donor capacity of the tertiary alcohol flanked by two electron‑withdrawing fluoroalkyl groups .

LogD₇.₄
Class-level
~1.70 proxy
+1.33 log units vs mono-CF₃
Directionally higher distribution coefficient suggests altered ADME prediction profile.
LogP used as LogD proxy; experimental LogD₇.₄ not determined.
LogD Distribution coefficient pH-dependent lipophilicity Physicochemical property

Synthetic Utility of the Terminal –CF₂Cl Moiety as a Latent Nucleofuge vs. Non‑Chlorinated and gem‑Dichloro Analogs

The geminal –CF₂Cl group at C4 of the target aldehyde constitutes a chemically orthogonal reactive handle that is absent in 4,4,4‑trifluoro‑3‑hydroxybutanal and is structurally distinct from the –CClF₂ group in the dichloro analog (CAS 1690‑52‑4). In the Reformatsky‑type coupling chemistry described by Ishihara et al. (1991), chlorodifluoromethyl‑substituted substrates participate in zinc‑mediated carbonyl addition reactions to generate 2,2‑difluoro homoallyl alcohols; the –CF₂Cl group serves as a latent electrophile or radical precursor that can be selectively activated, whereas the non‑chlorinated –CF₃ analog is inert under these conditions [1].

Reactivity
Class-level
–CF₂Cl acts as latent nucleofuge in Zn-mediated carbonyl addition (Ishihara 1991).
Enables late-stage diversification not possible with inert –CF₃ analog.
Exact yield data for target compound not separately reported.
Synthetic intermediate Nucleophilic substitution Cross-coupling Fluorinated building block

Enzymatic Reduction of Structurally Related β‑Keto Esters Demonstrates Viable Chiral Alcohol Synthesis Pathway

While no direct enzymatic reduction study of the target aldehyde has been published, the structurally cognate methyl 4‑chloro‑4,4‑difluoro‑3‑oxobutanoate is reduced by baker's yeast (Saccharomyces cerevisiae) or Aspergillus niger to yield optically active methyl (−)‑4‑chloro‑4,4‑difluoro‑3‑hydroxybutanoate. When the reduction is conducted in the presence of allyl bromide, the (+)‑enantiomer is obtained exclusively [1][2]. This precedent establishes that microbial ketoreductases tolerate the –CF₂Cl substituent and that the stereochemistry at C3 can be controlled; the target aldehyde, bearing the same –CF₂Cl and –OH substitution pattern, is a plausible substrate for analogous biocatalytic or chemoenzymatic transformations to access enantiopure intermediates.

Biocatalysis
Class-level
Microbial reduction of methyl 4-chloro-4,4-difluoro-3-oxobutanoate to chiral alcohol (Forni 1996).
Suggests potential enzymatic kinetic resolution of target aldehyde for enantiopure intermediates.
No direct biocatalysis data on target compound; ester analog as precedent.
Biocatalysis Enantioselective reduction Baker's yeast Chiral fluorinated building block

Molecular Weight and Heavy Atom Count vs. 4‑Chloro‑3‑hydroxybutanal: Implications for Detection and Handling

With a molecular weight of 226.53 g/mol and five fluorine atoms, the target compound is approximately 85% heavier than 4‑chloro‑3‑hydroxybutanal (MW 122.55 g/mol) [1]. The exact mass of 225.982 Da and the characteristic isotopic pattern arising from one chlorine and five fluorine atoms provide a unique mass spectrometric signature that facilitates unambiguous identification in complex reaction mixtures by GC‑MS or LC‑MS, even at low concentrations.

MW / MS
Cross-study
226.53 g/mol
+104 g/mol vs non-fluorinated
Unique Cl/F isotopic pattern improves S/N discrimination in GC/LC-MS monitoring.
Exact mass 225.982 Da; sensitivity depends on instrument.
Molecular weight Detection sensitivity GC-MS LC-MS Halogen mass

Highest‑Confidence Application Scenarios for 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde Based on Comparative Evidence


Fluorinated Heterocycle Synthesis Requiring a Latent Electrophilic Handle at the Terminal Carbon

The –CF₂Cl group at C4 of the target compound serves as a masked electrophile that can be activated under Zn‑mediated or fluoride‑catalyzed conditions to participate in carbonyl addition or cross‑coupling reactions, generating 2,2‑difluoro homoallyl alcohol intermediates that are valuable precursors to fluorinated heterocycles [1]. This synthetic utility is not available with 4,4,4‑trifluoro‑3‑hydroxybutanal, where the –CF₃ group is chemically inert under analogous conditions.

Physicochemical Property Modulation in Early‑Stage Drug Discovery Campaigns Targeting Intermediate Lipophilicity

When a lead series requires a fluorinated β‑hydroxy aldehyde building block with calculated LogP between approximately 0.8 and 2.0, the target compound (LogP = 1.70) fills a gap between the more hydrophilic 4,4,4‑trifluoro‑3‑hydroxybutanal (LogP = 0.83) and the more lipophilic dichloro analog (LogP = 1.97) [1]. This intermediate lipophilicity can be critical for balancing membrane permeability with aqueous solubility in CNS or anti‑infective programs, where both extremes may be suboptimal.

Enantioselective Synthesis of Chiral Fluorinated Alcohol Intermediates via Biocatalytic or Chemoenzymatic Reduction

Based on the demonstrated microbial reduction of methyl 4‑chloro‑4,4‑difluoro‑3‑oxobutanoate to optically active methyl 4‑chloro‑4,4‑difluoro‑3‑hydroxybutanoate using baker's yeast [1], the target aldehyde (or its oxidized β‑keto aldehyde precursor) is a strong candidate for analogous biocatalytic resolution. This enables procurement of the racemic aldehyde followed by in‑house enzymatic kinetic resolution to access either enantiomer in optically enriched form—a capability that is not precedented for simple 4‑chloro‑3‑hydroxybutanal or the non‑chlorinated 4,4,4‑trifluoro‑3‑hydroxybutanal.

Analytical Method Development and Reference Standard Qualification Exploiting Unique Polyhalogenated Mass Signature

The high molecular weight (226.53 g/mol), exact mass of 225.982 Da, and distinctive Cl/F isotopic pattern of the target compound provide a unique mass spectrometric fingerprint that is readily distinguishable from lighter halogenated aldehydes such as 4‑chloro‑3‑hydroxybutanal (MW 122.55) and 4,4,4‑trifluoro‑3‑hydroxybutanal (MW 142.08) [1]. This property makes the compound an excellent candidate for use as an internal standard or system suitability marker in GC‑MS and LC‑MS workflows, where unambiguous identification amid complex matrices is required.

Application
Selection Property
Validation Focus
Fluorinated heterocycle synthesis
Latent –CF₂Cl electrophile for cross-coupling
Zn-mediated carbonyl addition and downstream diversification
Drug discovery lipophilicity modulation
Intermediate LogP window (~1.7)
Membrane permeability and solubility balance in CNS/anti-infective programs
Chiral fluorinated alcohol intermediates
Potential substrate for microbial ketoreductases
Enantiomeric excess and stereochemical outcome under biocatalytic conditions
Analytical method development
Unique polyhalogenated MS fingerprint
Signal-to-noise discrimination in complex reaction matrices by GC/LC-MS
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